Cysteic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYSCVBGLVSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862048 | |
| Record name | 3-Sulfoalanine | |
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Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Cysteic acid | |
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| Record name | Cysteic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |
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CAS No. |
13100-82-8, 498-40-8 | |
| Record name | DL-Cysteic acid | |
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| Record name | Cysteic acid | |
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| Record name | Cysteic Acid | |
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| Record name | 3-Sulfoalanine | |
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| Record name | 2-amino-3-sulfopropanoic acid | |
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| Record name | CYSTEIC ACID, DL- | |
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| Record name | Cysteic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Cysteic Acid
Enzymatic and Non-Enzymatic Formation of Cysteic Acid
This compound is primarily formed through the oxidation of cysteine, a process that can be either catalyzed by enzymes or occur through chemical means.
Cysteine Dioxygenase (CDO) and Cysteine Sulfinic Acid Pathway
The principal enzymatic route for this compound formation involves a two-step oxidation of L-cysteine. The first and rate-limiting step is catalyzed by cysteine dioxygenase (CDO), a non-heme iron enzyme. wikipedia.orgresearchgate.netpnas.org CDO facilitates the addition of dioxygen to the thiol group of cysteine, yielding cysteine sulfinic acid (also known as 3-sulfinoalanine). wikipedia.orghmdb.cawikipedia.org This irreversible reaction is a crucial control point in cysteine catabolism. hmdb.ca Cysteine sulfinic acid is a key intermediate that can then be further oxidized to this compound. nih.gov While the direct enzymatic conversion of cysteine sulfinic acid to this compound is a recognized step, the specific enzymes catalyzing this second oxidation in all organisms are not fully elucidated.
The mechanism of CDO is complex, involving the binding of both cysteine and molecular oxygen to the iron center of the enzyme. acs.orgacs.org Computational and spectroscopic studies suggest a stepwise mechanism where a reactive iron(III)-superoxo species attacks the sulfur of the bound cysteine. acs.org
Non-Enzymatic and Chemical Oxidation Mechanisms of Cysteine to this compound
Beyond enzymatic pathways, cysteine can be oxidized to this compound through various non-enzymatic chemical reactions. This process is often driven by reactive oxygen species (ROS) and can be accelerated by the presence of transition metals like copper and iron. atamanchemicals.comsigmaaldrich.com For instance, strong oxidizing agents such as performic acid can quantitatively convert cysteine residues in proteins to this compound. taylorandfrancis.com Another method involves hydrochloric acid hydrolysis in the presence of sodium azide, which also results in the oxidation of cysteine to this compound. nih.gov
In biological contexts, this non-enzymatic oxidation can be significant. For example, the oxidation of cysteine residues in proteins to this compound can occur in environments with high oxidative stress. This has been observed in various biological materials, including human hair exposed to bleaching agents and the outer fleece of sheep exposed to light and weather. ebi.ac.ukresearchgate.netdrugbank.com The reaction of cysteine with hypochlorous acid (HOCl), a potent oxidizing agent produced by myeloperoxidase, can also lead to the formation of this compound. taylorandfrancis.com
This compound as a Precursor in Biosynthetic Pathways
This compound serves as a crucial intermediate in the biosynthesis of other important molecules, most notably taurine (B1682933), particularly in certain organisms.
Taurine Biosynthesis via this compound Pathway in Microalgae
In many microalgae, the this compound pathway is a primary route for taurine synthesis. ebi.ac.ukwikipedia.orgresearchgate.net This pathway involves the decarboxylation of this compound to form taurine, a reaction catalyzed by the enzyme this compound decarboxylase (CAD). uanl.mxresearchgate.net This contrasts with the primary pathway in animals, which typically proceeds through cysteine sulfinic acid and hypotaurine (B1206854). ebi.ac.ukwikipedia.org The origin of this compound in this pathway can vary, with some species synthesizing it from cysteine and others potentially from sulfate. researchgate.net
Comparative Analysis of Taurine Synthesis Pathways
At least three major pathways for taurine biosynthesis have been identified across different organisms:
The Cysteine Sulfinic Acid (CSA) Pathway: This is the predominant pathway in mammals and many other animals. uanl.mxwikipedia.org It involves the oxidation of cysteine to cysteine sulfinic acid by CDO, followed by the decarboxylation of cysteine sulfinic acid to hypotaurine by cysteine sulfinic acid decarboxylase (CSAD). wikipedia.orguanl.mx Hypotaurine is then oxidized to taurine. uanl.mx
The this compound Pathway: As detailed above, this pathway is significant in microalgae and some other organisms. researchgate.netuanl.mx It involves the direct decarboxylation of this compound to taurine. uanl.mx Evidence also suggests that some animal species, like cats and Japanese flounder, can utilize dietary this compound as a precursor for taurine biosynthesis. researchgate.netresearchgate.net
The Cysteamine (B1669678) Pathway: This pathway involves the conversion of cysteine to cysteamine, which is then oxidized to hypotaurine by cysteamine dioxygenase (ADO). uanl.mxuanl.mx Hypotaurine is subsequently converted to taurine. uanl.mx
| Pathway | Key Intermediate(s) | Key Enzyme(s) | Primary Organisms |
|---|---|---|---|
| Cysteine Sulfinic Acid (CSA) Pathway | Cysteine sulfinic acid, Hypotaurine | Cysteine dioxygenase (CDO), Cysteine sulfinic acid decarboxylase (CSAD) | Mammals, Fish wikipedia.orguanl.mxwikipedia.org |
| This compound Pathway | This compound | This compound decarboxylase (CAD) | Microalgae, some bacteria, developing chicken embryos researchgate.netuanl.mxresearchgate.net |
| Cysteamine Pathway | Cysteamine, Hypotaurine | Cysteamine dioxygenase (ADO) | Some animals, including teleost fish uanl.mxuanl.mx |
Degradation and Further Metabolism of this compound
This compound is not an end product of metabolism and can be further broken down. One known degradation pathway involves its conversion to 3-sulfolactate, which is then metabolized to pyruvate (B1213749) and sulfite (B76179)/bisulfite. atamanchemicals.comebi.ac.ukwikipedia.org The enzyme L-cysteate sulfo-lyase is responsible for catalyzing this conversion. atamanchemicals.comebi.ac.ukwikipedia.org The resulting pyruvate can enter central metabolic pathways, such as glycolysis, making it a glycogenic compound. slideshare.net
L-Cysteate Sulfo-lyase Activity and Product Formation (Pyruvate, Sulfite/Bisulfite)
L-cysteate sulfo-lyase, also known as CuyA, is an enzyme that plays a role in the dissimilation of L-cysteate in certain bacteria. d-nb.infonih.gov This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-coupled lyase. d-nb.infonih.gov It catalyzes the cleavage of the carbon-sulfur bond in L-cysteate. nih.govwikipedia.org The reaction releases equimolar amounts of pyruvate, sulfite (which exists in equilibrium with bisulfite in aqueous solution), and an ammonium (B1175870) ion. d-nb.infonih.gov
The enzyme facilitates a desulfonation reaction. d-nb.info In the marine bacterium Silicibacter pomeroyi DSS-3T, L-cysteate sulfo-lyase is inducible and is strongly expressed when the bacterium is grown on L-cysteate. d-nb.infonih.gov The enzyme from this organism has been purified and characterized. d-nb.info It is a homomultimeric protein with a subunit molecular mass of approximately 39 kDa. d-nb.info While it shows a high Kₘ value for L-cysteate (11.7 mM), it is efficient enough to support the growth of the organism on cysteate as the sole carbon and energy source. d-nb.info
The enzymatic mechanism involves the formation of an imine with the PLP cofactor, followed by a β-elimination reaction that cleaves the C-S bond, releasing sulfite. researchgate.net This results in an unstable enamine product which then tautomerizes to an imine. creative-enzymes.com Subsequent hydrolytic deamination yields pyruvate and ammonia. creative-enzymes.com
In some bacteria, such as Bilophila wadsworthia, a different pathway has been identified involving a racemase that converts L-cysteate to D-cysteate, which is then cleaved by a D-cysteate sulfo-lyase (also termed CuyA) into pyruvate, ammonia, and sulfite. nih.gov This suggests that different microbial strategies exist for cysteate degradation.
| Enzyme | Systematic Name | EC Number | Cofactor | Substrate | Products | Source Organism Example |
|---|---|---|---|---|---|---|
| L-Cysteate sulfo-lyase (CuyA) | L-cysteate sulfo-lyase (deaminating) nih.gov | 4.4.1.25 semanticscholar.orgcreative-enzymes.com | Pyridoxal 5'-phosphate d-nb.info | L-Cysteate d-nb.info | Pyruvate, Sulfite, Ammonium d-nb.infonih.gov | Silicibacter pomeroyi d-nb.info |
This compound Metabolism in Animal Systems
In animal systems, the metabolism of this compound is primarily linked to the biosynthesis of taurine, although it represents a minor pathway compared to the main route originating from cysteine sulfinic acid. atamanchemicals.comresearchgate.net The major pathway for taurine synthesis in mammals involves the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase, followed by decarboxylation to hypotaurine by cysteine sulfinate decarboxylase (CSAD). wikipedia.orgsmpdb.ca Hypotaurine is then oxidized to taurine. wikipedia.org
The "this compound route" is considered a minor pathway for taurine synthesis, particularly noted in the brain and liver. researchgate.net In this pathway, this compound is directly decarboxylated to form taurine. uanl.mx The enzyme primarily responsible for this conversion is believed to be cysteine sulfinate decarboxylase (CSAD), which can also act on this compound. atamanchemicals.comuanl.mx Additionally, glutamate (B1630785) decarboxylase 1 (GADL1) has been shown to convert this compound into taurine in mammals. atamanchemicals.comuanl.mx
Research in rats has demonstrated that dietary this compound, such as that from keratin (B1170402), can be metabolized and contribute to increased levels of liver taurine. mdpi.com In cats, which have a limited capacity for endogenous taurine synthesis, this compound can serve as a precursor for taurine. wikipedia.orgnih.gov Studies have shown that when cats are fed diets containing this compound, their plasma and muscle taurine concentrations are maintained, unlike when they are fed cysteine sulfinic acid. nih.gov This is because this compound can be reversibly transaminated to the stable compound β-sulfopyruvate, making it available for decarboxylation to taurine. nih.gov In contrast, cysteine sulfinic acid is more readily transaminated to β-sulfinylpyruvate, which spontaneously decomposes and is lost for taurine synthesis. nih.gov
The this compound pathway is also relevant in some aquatic species. researchgate.net For instance, studies in Japanese flounder have shown that they can synthesize taurine from this compound, highlighting the importance of this pathway for taurine synthesis and growth in this species. researchgate.net
| Enzyme | Function | Substrate(s) | Product | Relevance in Animals |
|---|---|---|---|---|
| Cysteine Sulfinate Decarboxylase (CSAD) | Decarboxylation uanl.mx | Cysteine sulfinic acid, this compound atamanchemicals.comuanl.mx | Hypotaurine, Taurine atamanchemicals.comuanl.mx | Key enzyme in the major taurine synthesis pathway; also acts on this compound in a minor pathway. researchgate.net |
| Glutamate Decarboxylase 1 (GADL1) | Decarboxylation atamanchemicals.comuanl.mx | This compound, Cysteine sulfinic acid, Aspartic acid uanl.mx | Taurine, Hypotaurine, β-alanine uanl.mx | Contributes to taurine synthesis from this compound in mammals. atamanchemicals.comuanl.mx |
| Aminotransferases | Transamination nih.gov | This compound nih.gov | β-Sulfopyruvate nih.gov | Reversible reaction in cats allows this compound to be a stable precursor for taurine. nih.gov |
Physiological and Pathophysiological Roles of Cysteic Acid
Cysteic Acid in Oxidative Stress Responses
Formation of this compound as a Marker of Oxidative Damage in Proteins
The presence of this compound in proteins is widely recognized as a biomarker of oxidative stress and damage. nih.gov Cysteine residues in proteins are susceptible to oxidation by reactive oxygen species (ROS). aston.ac.uk This oxidation is a progressive process. The initial reversible oxidation of the cysteine's thiol group forms a sulfenic acid (-SOH). nih.govresearchgate.net Further oxidation can lead to the formation of a sulfinic acid (-SO2H), and ultimately, the irreversible formation of this compound (-SO3H). nih.govresearchgate.netresearchgate.net
The formation of this compound is considered an irreversible post-translational modification that can alter protein structure and function. nih.govcambridge.org For instance, in the context of hair, increased levels of this compound are correlated with oxidative damage from chemical treatments or UV exposure. cosmeticsdesign-europe.comnih.gov Studies have shown a strong correlation between the levels of this compound and other markers of oxidative damage, like protein carbonylation. cosmeticsdesign-europe.comresearchgate.net In some proteins, such as peroxiredoxins, the oxidation of the active site cysteine to this compound leads to an inactivated form of the enzyme, highlighting its role as a target of oxidative stress. nih.gov Similarly, the catalytic cysteine of protein tyrosine phosphatase 1B (PTP1B) can be oxidized to sulfenic, sulfinic, and sulfonic (cysteic) acids, impacting its regulatory function. researchgate.net
The following table summarizes findings from studies investigating the link between this compound and oxidative damage:
| Study Focus | Key Findings |
| Peroxiredoxin Oxidation | Oxidative stress leads to the oxidation of the active site cysteine in peroxiredoxins to this compound, resulting in enzyme inactivation. nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | The catalytic cysteine of PTP1B is susceptible to oxidation to its sulfenic, sulfinic, and sulfonic acid forms, which affects its enzymatic activity. researchgate.net |
| Hair Damage | Increased levels of this compound serve as a reliable marker for oxidative damage in hair caused by chemical treatments and UV radiation. cosmeticsdesign-europe.comnih.gov |
| SARS-CoV-2 Spike Protein | Atomistic simulations suggest that the oxidation of cysteine to this compound in the SARS-CoV-2 spike protein can facilitate conformational changes that may enhance viral infectivity. lboro.ac.uk |
Potential Antioxidant Properties of this compound and Related Sulfur-Containing Amino Acids
Sulfur-containing amino acids, as a group, are known for their antioxidant properties. nih.goveurekaselect.com They play a protective role against oxidative stress and can act as effective detoxifying agents. eurekaselect.com The antioxidant activities of these compounds often follow a trend where more reduced forms are stronger antioxidants. nih.gov
While cysteine itself exhibits significant radical scavenging and metal-chelating activities, its oxidized form, this compound, is also implicated in antioxidant responses. researchgate.net Some research suggests that this compound possesses antioxidant properties, contributing to the protection of cells from oxidative damage by scavenging free radicals. openaccesspub.orgontosight.ai However, other studies indicate that compared to cysteine, the antioxidant activity of its oxidized derivatives might be different. For example, in vitro studies have shown that while cysteine is a potent scavenger of various radicals, methionine and taurine (B1682933) (a metabolic product of this compound) may not exhibit the same level of activity in certain assays. researchgate.net The antioxidant role of intermediate compounds in the metabolic pathway from methionine to taurine has also been noted, with cysteine sulfinic acid (an intermediate in this compound formation) showing protective properties. impactfactor.org
This compound in Cellular Signaling Pathways
Modulation of Protein Phosphatase Activity by this compound
This compound has been shown to modulate the activity of certain protein phosphatases, which are crucial enzymes in cellular signaling. Research indicates that this compound can act as an inhibitor of specific protein phosphatases, such as CDC25B. The activity of cysteine-based protein tyrosine phosphatases (PTPs) is known to be regulated by the reversible oxidation of their active site cysteine. nih.gov While the initial oxidation to sulfenic acid is often reversible, further oxidation to this compound is typically irreversible and leads to inactivation. researchgate.netpnas.org
In one study, it was found that the C127 residue in recombinant protein phosphatase 1 was oxidized to this compound. acs.org This modification was speculated to be a reason for the altered behavior of the recombinant protein compared to its wild-type counterpart. acs.org The reversible oxidation of PTPs is an emerging mechanism for the regulation of signaling pathways, and the formation of this compound represents a terminal, inactivating step in this process. pnas.org
Role in Cell Cycle Regulation Research
The involvement of this compound in cell cycle regulation has been a subject of investigation, particularly in cancer research. Its ability to modulate phosphatase activity suggests a potential role in controlling cell proliferation. For instance, by inhibiting the phosphatase CDC25B, which is important for cell cycle progression, this compound can influence the transition between cell cycle phases. drugbank.com
Studies have shown that cyst(e)ine (cysteine and its oxidized form, cystine) can promote cell cycle progression from the G1 to the S phase by inducing the expression of cyclin D1 and the phosphorylation of the retinoblastoma protein (Rb). nih.gov Although this research focuses on cysteine and cystine, the broader context of sulfur-containing amino acids and their redox states is relevant to understanding how these compounds influence fundamental cellular processes like the cell cycle.
This compound's Involvement in General Amino Acid Metabolism
This compound is an intermediate in the metabolism of the sulfur-containing amino acid, cysteine. atamanchemicals.comwikipedia.org It is formed through the oxidation of cysteine. wikipedia.org The metabolic pathway can proceed through the conversion of cysteine to cysteine sulfinic acid, which is then further oxidized to this compound.
Once formed, this compound can be further metabolized. One key pathway involves its decarboxylation to produce taurine, an amino acid with various physiological roles, including antioxidant functions. slideshare.netontosight.ai This conversion is a significant route for taurine biosynthesis. researchgate.net Another metabolic fate of this compound is its degradation to pyruvate (B1213749), which can then enter central carbon metabolism, and sulfite (B76179)/bisulfite. wikipedia.orgslideshare.net The enzyme L-cysteate sulfo-lyase catalyzes this conversion. wikipedia.org In microalgae, cysteate serves as a biosynthetic precursor to taurine. wikipedia.org
The metabolism of this compound is interconnected with that of other amino acids. For example, the synthesis of cysteine itself can originate from methionine, another sulfur-containing amino acid. libretexts.org Therefore, this compound is part of a complex network of metabolic pathways involving sulfur-containing amino acids. slideshare.net
Cysteic Acid in Neurological Systems and Neurotransmission
Cysteic Acid as an Excitatory Amino Acid in the Central Nervous System
While L-glutamate is widely acknowledged as the principal excitatory neurotransmitter in the mammalian CNS, other endogenous compounds, including sulfur-containing amino acids like this compound, have been investigated for similar roles. capes.gov.bracnp.org this compound is classified as an excitatory amino acid (EAA) due to its ability to act as an agonist at EAA receptors. capes.gov.brnih.gov Its structure, particularly the presence of a sulfonate group, allows it to interact with receptors typically activated by glutamate (B1630785) and aspartate. acnp.org
Cysteine can be metabolized into several neuroactive compounds, including L-cysteic acid. mdpi.com Research has identified specific, sodium-independent binding sites for L-cysteic acid in synaptic membranes of the rat cerebral cortex, suggesting a distinct role in neurotransmission that may differ from that of glutamate. nih.gov The most effective competitor for this binding site is L-cysteine sulfinic acid, pointing to a potential role for these sulfur-containing amino acids as endogenous ligands in the brain. nih.gov Studies have also noted elevated levels of this compound in the plasma of individuals with migraines, a condition associated with neuronal hyperexcitability. ucl.ac.uk
Interactions of this compound with Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G protein-coupled receptors that modulate neurotransmission and neuronal excitability. researchgate.net They are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. google.com.naox.ac.uk Group I mGluRs (mGluR1 and mGluR5) are typically coupled to the activation of phospholipase C, leading to subsequent intracellular events. google.com.nanih.gov
L-cysteic acid functions as a potent and effective agonist at several rat metabotropic glutamate receptors. researchgate.netsigmaaldrich.com Specifically, it demonstrates full agonist effects at human mGluR1α and mGluR5a, which are members of the Group I mGluRs. nih.gov The activation of these receptors by L-cysteic acid stimulates phosphoinositide (PI) hydrolysis, a key step in their signaling cascade. nih.gov
Binding studies have confirmed that L-cysteic acid can bind specifically to mGluR1, further supporting its role as a direct interactor with this receptor group. nih.gov Among a group of acidic homocysteine and cysteine derivatives, L-cysteic acid was found to be a potent agonist at mGluR1, mGluR5, and other mGluRs, stimulating phosphoinositide hydrolysis in cells expressing these receptors. researchgate.net
The activation of metabotropic glutamate receptors can modulate synaptic transmission, in part by regulating the release of neurotransmitters like glutamate. ahajournals.org Agonists acting on certain mGluRs have been shown to reduce glutamatergic transmission. ahajournals.org While direct evidence detailing this compound's specific role in modulating glutamate release is complex, its action on mGluRs and astrocytic transporters provides a mechanism for such influence. The activity of sulfur-containing amino acids like this compound is thought to be significantly centered on astrocytes. researchgate.net The activation of astrocytic glutamate transporters, a process that can be triggered by transportable substrates like this compound, has been shown to induce the release of the inhibitory neurotransmitter GABA. plos.org This suggests an indirect pathway where this compound could influence the excitatory-inhibitory balance at the synapse.
Agonistic Activity of L-Cysteic Acid at Group 1 mGluRs
Neurotoxicity of this compound and Cysteine Metabolites
Cysteine and its metabolites, including this compound, can exhibit excitotoxic properties, primarily through interaction with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. nih.gov Elevated levels of cysteine have been associated with certain neurological diseases. nih.gov
Research investigating the toxicity of cysteine metabolites on human neuronal cell lines has revealed that toxic responses are highly specific to the cell type. nih.govkcl.ac.uk In one study, three human-derived cell lines from different brain areas were exposed to this compound (CA), and cell death was measured by lactate (B86563) dehydrogenase (LDH) release. nih.gov The results showed varied and sometimes inverse relationships compared to the toxicity of cysteine (CYS) and cysteinesulfinic acid (CSA). nih.gov
The SK.N.SH neuroblastoma cell line, which is highly susceptible to CYS and CSA toxicity, showed a low toxic response to CA. nih.gov Conversely, the TE 671 medulloblastoma cell line, which has a low toxic response to CYS and CSA, exhibited a high toxic response to CA. nih.gov The U-87 MG glioblastoma cell line displayed a median toxic response to both sets of compounds. nih.gov These findings suggest that the neurodegenerative patterns observed in some neurological diseases may be related to this cell-type-specific vulnerability to cysteine metabolites. nih.gov
| Cell Line | Origin | Toxic Response to Cysteine/Cysteinesulfinic Acid (CYS/CSA) | Toxic Response to this compound (CA) |
|---|---|---|---|
| SK.N.SH | Neuroblastoma | High | Low |
| TE 671 | Medulloblastoma | Low | High |
| U-87 MG | Glioblastoma | Median | Median |
Research on this compound's Role in Brain Development and Function
The role of sulfur-containing amino acids in brain development is an area of ongoing research. High levels of D-cysteine, a precursor that can be metabolized into other neuroactive compounds, are considered important for early brain development. mdpi.comnih.gov D-cysteine levels are highest in the prenatal brain and decrease significantly after birth, coinciding with an increase in the expression of the enzyme D-amino acid oxidase that degrades it. nih.gov This suggests that high levels of cysteine are necessary for processes like neural progenitor cell proliferation during early development. nih.gov As a direct metabolite of cysteine, this compound is implicated in the broader functions of sulfur-containing amino acids in the brain. mdpi.com Its presence and activity at excitatory amino acid receptors link it to fundamental processes of neuronal excitability, and its elevated levels have been observed in conditions like migraine, which are characterized by neuronal hyperexcitability. ucl.ac.uk
Analytical and Methodological Approaches for Cysteic Acid Research
Chromatographic Techniques for Cysteic Acid Determination and Quantification
Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation, identification, and quantification in various complex matrices. These methods are crucial for understanding its role in biological systems and for quality control in food and pharmaceutical industries.
Ion-Exchange Chromatography for this compound Analysis
Ion-exchange chromatography (IEC) is a robust and highly effective technique for the separation and quantification of amino acids based on their net charge. altabioscience.comsapientia.ro It is particularly well-suited for the analysis of acidic amino acids like this compound. cdnsciencepub.com The principle of IEC relies on the electrostatic interactions between the charged amino acids and the oppositely charged functional groups of the stationary phase. altabioscience.com
The separation process in IEC for this compound typically involves:
Column and Buffer System: A column packed with an anion-exchange resin, such as Dowex-1x8, is often used. cdnsciencepub.com The separation is achieved by using a series of buffers with increasing pH or different salt concentrations to elute the bound amino acids. altabioscience.comcdnsciencepub.com
Sample Loading: The sample, adjusted to a specific pH, is loaded onto the column. At a low pH, amino acids are positively charged and bind to the negatively charged resin. sapientia.ro
Elution: As the pH of the elution buffer increases, the amino acids reach their isoelectric point, lose their net charge, and elute from the column. sapientia.ro this compound, being a strongly acidic amino acid, requires a higher pH or salt concentration for elution compared to less acidic amino acids. cdnsciencepub.com
Detection: After separation, the amino acids are often derivatized post-column with a reagent like ninhydrin, which forms a colored complex that can be detected photometrically. altabioscience.comsapientia.ro
IEC has been successfully employed to quantify this compound in protein hydrolysates. nih.govhitachi-hightech.com For instance, a method using a BioRad Aminex A-28 resin column could clearly resolve this compound from other compounds, with detection limits at the nanomole level. nih.gov The use of lithium buffer systems in automated amino acid analyzers allows for the resolution of a wide range of amino acids, including this compound. scienceasia.org
| Parameter | Condition |
|---|---|
| Resin | Dowex-1x8 Anion Exchange Resin |
| Sample pH | Adjusted to pH 7 |
| Equilibration Buffer | 0.1 M Acetate Buffer (pH 4) |
| Elution Buffer (Glutamic & Aspartic Acid) | 0.1 M Acetate Buffer (pH 4.0-4.6) |
| Elution Buffer (this compound) | 0.2 M Acetate Buffer (pH 5.5-5.9) |
Mass Spectrometry-Based Methods for this compound Quantification in Metabolomics
Mass spectrometry (MS)-based methods, particularly when coupled with liquid chromatography (LC), have become indispensable for the sensitive and specific quantification of metabolites, including this compound, in complex biological samples. lcms.cz These techniques offer high throughput and the ability to measure a large number of analytes in a single run, which is crucial for metabolomics studies. mdpi.com
Targeted metabolomics using tandem mass spectrometry (MS/MS) is considered the gold standard for absolute quantification. mdpi.com The most common approach is multiple reaction monitoring (MRM), which provides high sensitivity and selectivity. mdpi.comnih.gov In an MRM experiment, a specific precursor ion (the ionized metabolite of interest) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This high specificity allows for accurate quantification even in complex matrices.
For this compound quantification, LC-MS/MS methods often involve:
Sample Preparation: This may include protein precipitation and derivatization to improve chromatographic separation and ionization efficiency. rsc.org
Chromatographic Separation: Reversed-phase LC is commonly used to separate this compound from other metabolites. rsc.org
Mass Spectrometric Detection: The eluting this compound is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer operating in MRM mode. shimadzu.com The oxidation of cysteine to this compound results in a characteristic mass shift of +48 Da, which can be used to identify and quantify this modification. nih.gov
The use of stable isotope-labeled internal standards is a key feature of quantitative MS-based methods, as it allows for the correction of matrix effects and variations in sample processing, leading to high precision and accuracy. nih.govacs.org LC-MS/MS methods have been developed for the absolute quantification of hundreds of metabolites, including this compound, from a single sample. mdpi.com
| Parameter | Typical Approach |
|---|---|
| Instrumentation | Triple Quadrupole (TQ) or Quadrupole/Linear Ion Trap (QLIT) Mass Spectrometer |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Ionization Source | Heated Electrospray Ionization (ESI) |
| Chromatography | Reversed-Phase Liquid Chromatography |
| Internal Standards | Stable Isotope-Labeled Analogs |
Oxidation Protocols for this compound Formation from Cysteine and Cystine in Protein Samples
The quantification of cysteine and cystine in proteins is often challenging due to their instability during standard acid hydrolysis. altabioscience.com To overcome this, oxidation protocols are employed to convert these sulfur-containing amino acids into the more stable this compound prior to hydrolysis and analysis. medallionlabs.comshimadzu.com
Performic Acid Oxidation in Amino Acid Analysis
Performic acid oxidation is a widely accepted and commonly used method for the quantitative determination of cysteine and cystine in protein and peptide samples. usp.org This strong oxidizing agent effectively converts both cysteine and the two cysteine residues of cystine into the stable derivative, this compound. altabioscience.comshimadzu.com Methionine is also oxidized to methionine sulfone during this process. shimadzu.comusp.org
The performic acid oxidation procedure typically involves the following steps:
Preparation of Performic Acid: Fresh performic acid is prepared by mixing formic acid and hydrogen peroxide (commonly in a 9:1 ratio) and allowing the mixture to react at room temperature for about an hour. usp.org
Oxidation of the Sample: The protein or peptide sample is treated with the freshly prepared performic acid. The reaction is often carried out at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent over-oxidation. srce.hr
Neutralization/Removal of Performic Acid: After the oxidation is complete, the performic acid is neutralized or removed, often by lyophilization or evaporation. medallionlabs.comcabidigitallibrary.org
Acid Hydrolysis: The oxidized sample is then subjected to standard acid hydrolysis (e.g., with 6N HCl) to break the peptide bonds and release the amino acids, including the newly formed this compound. cabidigitallibrary.orgcerealsgrains.org
Analysis: The resulting amino acid mixture is then analyzed using chromatographic techniques such as ion-exchange chromatography or HPLC to quantify the amount of this compound. medallionlabs.comsrce.hr
This method provides good recovery and accurate quantification of cysteine and cystine. altabioscience.com However, it's important to note that this pre-treatment can affect the recovery of other amino acids, necessitating a separate analysis for the complete amino acid profile. altabioscience.com
| Step | Procedure |
|---|---|
| Reagent Preparation | Mix 9 parts formic acid with 1 part 30% hydrogen peroxide. Incubate at room temperature for 1 hour. Cool in an ice bath before use. |
| Sample Oxidation | Dissolve the sample in formic acid and add the cooled performic acid reagent. Incubate at a low temperature (e.g., 0-4°C). |
| Reagent Removal | Neutralize the performic acid or remove it by vacuum centrifugation or lyophilization. |
| Hydrolysis | Hydrolyze the oxidized sample with 6N HCl at approximately 110°C for 24 hours. |
| Analysis | Analyze the hydrolysate for this compound content using chromatography. |
Utilization of Hydrogen Peroxide and Other Oxidizing Agents
While performic acid is the most common oxidizing agent for this purpose, other reagents, including hydrogen peroxide alone, can also be used to oxidize cysteine and cystine to this compound. open.ac.uk
Hydrogen peroxide is a milder oxidizing agent compared to performic acid. nih.gov Its use in an alkaline medium has been shown to solubilize keratinaceous materials by converting the disulfide bonds of cysteine to this compound. google.com In some applications, hydrogen peroxide treatment is used to study oxidative modifications in proteins. nih.govsapub.org For instance, treating endothelial nitric oxide synthase (eNOS) with hydrogen peroxide resulted in the oxidation of specific cysteine residues to this compound, which was identified by a mass shift of 48 Da in mass spectrometry analysis. nih.gov The reaction of hydrogen peroxide with cysteine can proceed through the formation of a cysteine sulfenic acid intermediate. nih.govresearchgate.net
However, the efficiency of hydrogen peroxide alone for the complete and quantitative conversion of cysteine and cystine to this compound for analytical purposes can be variable and may not be as reliable as performic acid oxidation. open.ac.uk Other oxidizing agents that can convert cysteine to this compound include potassium permanganate (B83412) and organic peracids. The choice of oxidizing agent and reaction conditions depends on the specific analytical goal and the nature of the sample matrix.
| Oxidizing Agent | General Conditions | Notes |
|---|---|---|
| Performic Acid | Formic acid and H₂O₂ mixture, low temperature | Standard method for quantitative amino acid analysis. |
| Hydrogen Peroxide | Aqueous solution, can be alkaline | Used in studying oxidative protein damage and in some industrial processes. |
| Potassium Permanganate | Aqueous solution | A strong oxidizing agent. |
| Organic Peracids | Varies with the specific peracid | Can also be effective for this oxidation. |
Application of this compound Quantification in Material Science Research
The quantification of this compound is a critical tool in material science, particularly for assessing the degradation of keratinous materials like human hair. Chemical treatments such as bleaching, coloring, and perming, as well as environmental factors like UV radiation, can cause oxidative damage to hair fibers. spring8.or.jpcosmeticsdesign-europe.com This damage involves the oxidative cleavage of disulfide bonds within the keratin (B1170402) structure, leading to the formation of this compound. sapub.org Consequently, the amount of this compound serves as a key indicator of the extent of hair damage. spring8.or.jpsapub.org
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful and non-destructive technique used to study the formation of this compound in keratinous materials. scconline.org This method allows for the semi-quantitative estimation of this compound by analyzing the intensity of specific absorption peaks. sapub.org
The presence of this compound in hair is identified by characteristic absorption bands in the infrared spectrum. The most prominent band used for quantification is the S–O stretch, which appears at approximately 1040 cm⁻¹. scconline.org Another band at around 1175 cm⁻¹ is also attributed to this compound. mst.edumdpi.com The intensity of these peaks, often normalized against a stable internal standard like the Amide I band (around 1650 cm⁻¹), correlates with the concentration of this compound. sapub.orgmdpi.com
Different FTIR sampling techniques can be employed to analyze hair fibers:
Attenuated Total Reflectance (ATR): This technique is particularly useful for analyzing the surface of a material, with a penetration depth of 2–5 µm. scconline.orgresearchgate.net ATR-FTIR can reveal that the amount of this compound increases with the duration of oxidative treatments like bleaching. sapub.orgresearchgate.net Studies have shown a linear relationship between the increase in this compound and the square root of the bleaching time, suggesting a diffusion-controlled reaction. researchgate.net
KBr Tablet Method: This involves grinding the sample with potassium bromide (KBr) to form a pellet for transmission analysis. This method provides information about the bulk composition of the hair fiber. sapub.org
Infrared Microspectroscopy: Coupling an IR spectrometer with a microscope allows for the analysis of single hair fibers or even cross-sections of a fiber. nih.govnih.gov This technique, especially when using a high-brilliance synchrotron radiation source, enables the high-precision visualization of this compound distribution at a micrometer level. spring8.or.jpirdg.org Research using this method has demonstrated that this compound formation is not always uniform, with higher concentrations often found in the outer cortex region after bleaching. researchgate.net
Studies have shown that with increased bleaching time, the this compound content gradually increases in both the cuticle and the cortex of the hair. sapub.org The process is believed to be controlled by the diffusion of the oxidizing agent, such as hydrogen peroxide, into the hair fiber. sapub.org
Table 1: Key Infrared Absorption Bands for this compound Analysis in Hair
| Wavenumber (cm⁻¹) | Assignment | Significance in Hair Analysis |
| ~1040 | Symmetric SO₃⁻ stretch | Primary indicator for this compound quantification. scconline.orgirdg.orgresearchgate.net |
| ~1175 | Asymmetric SO₃⁻ stretch | Secondary indicator for this compound. mst.edumdpi.com |
| ~1650 | Amide I | Used as an internal standard for normalization. sapub.orgmdpi.com |
The formation of this compound is a direct consequence of the irreversible oxidative cleavage of cystine's disulfide bonds, which are fundamental to the structural integrity and mechanical strength of hair keratin. sapub.org This makes the quantification of this compound an excellent molecular marker for assessing the level of hair damage from various sources. spring8.or.jp
Correlation with Treatment Severity: Research has consistently demonstrated a direct correlation between the severity of oxidative treatments and the concentration of this compound.
Bleaching and Coloring: Treatments using hydrogen peroxide lead to a significant increase in this compound content. sapub.org The amount of this compound increases with longer treatment times and higher concentrations of the bleaching agent. sapub.org For instance, unbleached hair typically contains 25-40 µmoles/g of this compound, which can increase to 200-400 µmoles/g in bleached hair and even up to 650 µmoles/g in severely damaged hair.
Permanent Waving: The perming process, which involves both reduction and oxidation steps, also contributes to the formation of this compound. mrs-j.org Repeated treatments lead to a cumulative increase in damage, as reflected by higher this compound levels. mrs-j.org
Environmental Weathering: Natural weathering, including exposure to sunlight (UV radiation), leads to a gradual increase in this compound from the root to the tip of the hair fiber. scconline.orgirdg.org
Complementary Markers: While this compound is a primary marker, other indicators are also used to provide a more comprehensive picture of hair damage. Protein carbonylation, the oxidation of specific amino acid side chains (like proline, arginine, lysine, and threonine), has been identified as another reliable biomarker for oxidative damage. cosmeticsdesign-europe.comnih.gov Studies show a strong correlation between the levels of this compound and protein carbonylation, although protein carbonylation may be a more sensitive marker for photochemical damage (from UV exposure) compared to chemical oxidation. cosmeticsdesign-europe.com
Localization of Damage: Advanced techniques like FTIR imaging and X-ray Photoelectron Spectroscopy (XPS) have enabled researchers to map the distribution of this compound within the hair structure. researchgate.netmrs-j.org These studies reveal that damage is often concentrated in the cuticle and the outer cortex. researchgate.net For example, after bleaching, this compound levels are highest near the cuticle and decrease towards the center of the fiber, confirming that the damage process is often diffusion-limited. researchgate.net
Infrared Spectroscopy for this compound Formation Behaviors in Keratinous Materials (e.g., Hair)
Methodologies for Studying this compound Enantiomers
The study of amino acid enantiomers (D- and L-forms) is crucial in various scientific fields. While most amino acids in proteins are in the L-configuration, the presence of D-enantiomers can indicate specific processing conditions or age. Methodologies for separating and quantifying the enantiomers of this compound are often based on chromatography after a derivatization step.
A common approach involves oxidizing cysteine and cystine to the more stable this compound using an oxidizing agent like performic acid. researchgate.net This step is performed before protein hydrolysis to prevent the degradation of sulfur-containing amino acids. cabidigitallibrary.org Crucially, this oxidation process has been shown to cause negligible racemization, meaning it does not significantly convert the L-enantiomers to D-enantiomers, preserving the original stereochemical information. researchgate.net
After oxidation and hydrolysis, the resulting this compound enantiomers are typically separated using High-Performance Liquid Chromatography (HPLC). Since enantiomers have identical physical properties, their separation requires a chiral environment. This is achieved through two main strategies:
Chiral Derivatization: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. researchgate.net
o-Phthaldialdehyde (OPA) with Chiral Thiols: A widely used method involves pre-column derivatization with OPA in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-isobutyryl-D-cysteine (IBDC). capes.gov.br This reaction quickly forms highly fluorescent diastereomeric isoindole derivatives that can be separated and detected with high sensitivity. capes.gov.br Using the opposite enantiomer of the chiral thiol (e.g., IBDC instead of IBLC) reverses the elution order of the D- and L-amino acid derivatives, which can be used to confirm peak identity. capes.gov.br
Marfey's Reagent: Another effective chiral derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). researchgate.net It reacts with the amino group of the this compound enantiomers to form stable diastereomers that can be resolved by RP-HPLC. researchgate.net
Chiral Stationary Phases (CSPs): This direct method uses an HPLC column where the stationary phase itself is chiral. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers in solution, allowing for their separation on a conventional achiral column. An example is the use of a copper(II) complex of L-histidine as a chiral support electrolyte in capillary zone electrophoresis to resolve dansylated amino acid enantiomers, including dansyl-cysteic acid. stanford.edu
Cysteic Acid As a Biomarker and in Disease Pathogenesis
Cysteic Acid as a Potential Biomarker for Disease States
The formation of this compound is often a terminal event in a cascade of oxidative reactions. Its stability and the irreversibility of its formation make it a reliable marker for the cumulative history of oxidative stress in tissues and biological fluids.
This compound is an oxidative post-translational modification of the amino acid cysteine. nih.gov Its creation is the result of further oxidation of the intermediate cysteine sulfinic acid. nih.gov This transformation from a thiol group (-SH) in cysteine to a sulfonic acid group (-SO₃H) in this compound is considered an irreversible process in biological systems. nih.govcambridge.orgulisboa.pt Consequently, the presence of this compound residues in proteins is a hallmark of oxidative damage. nih.gov It serves as a direct biomarker of oxidative stress, indicating that the cell's antioxidant defenses have been overwhelmed, leading to permanent modifications of protein structure. nih.govcambridge.org
The utility of this compound as a marker for oxidative damage is demonstrated in various contexts. For instance, in materials science, the ratio of this compound to cysteine in hair keratin (B1170402) is a quantitative indicator of chemical damage from treatments like bleaching or UV radiation exposure. cosmeticsdesign-europe.com Studies have shown that levels of both this compound and protein carbonylation, another marker of oxidative stress, increase in hair fibers with greater exposure to oxidative conditions. cosmeticsdesign-europe.com In biological systems, the generation of this compound derivatives can occur when key antioxidants like glutathione (B108866) react directly with reactive oxygen species (ROS) and reactive nitrogen species (RNS), signifying significant oxidative insult. mdpi.com
Elevated levels of cysteine and its metabolites have been associated with neurological conditions such as Alzheimer's disease and Parkinson's disease. nih.gov Research into the mechanisms of neurotoxicity has identified this compound as a potential contributor to neuronal damage. nih.govresearchgate.net It is classified as an excitotoxin, a molecule that can overstimulate nerve cells, leading to their death. fluorideresearch.org This excitotoxicity is a common mechanism in a wide range of neurological disorders. fluorideresearch.org The accumulation of acidic amino acids, including this compound, in the synapse can lead to prolonged activation of glutamate (B1630785) receptors, causing a cascade of events that results in neuronal injury. fluorideresearch.org
In vitro studies have explored the direct effects of this compound on various human neuronal cell lines. These experiments reveal that the toxicity of this compound can be cell-type specific, which may help explain the distinct patterns of neurodegeneration observed in different neurological diseases. nih.gov
| Cell Line | Brain Origin | Toxic Response to this compound (CA) | Toxic Response to Cysteine (CYS) | Key Finding |
|---|---|---|---|---|
| SK.N.SH | Neuroblastoma | Low | High | Demonstrates an inverse sensitivity to CYS and its metabolite CA. nih.gov |
| TE 671 | Medulloblastoma | High | Low | Shows high sensitivity to CA, suggesting cell-type specific vulnerability. nih.gov |
| U-87 MG | Glioblastoma | Median | Median | Exhibits a moderate toxic response to both CYS and CA. nih.gov |
Recent advances in metabolomics have highlighted the potential of this compound as a biomarker in cardiovascular disease (CVD). A high-resolution metabolomics study identified this compound as a novel biomarker for individuals at high risk of acute myocardial infarction. clinmedjournals.org The study concluded that hyperactivity in the metabolic pathways of homocysteine and this compound is present in these high-risk patients. clinmedjournals.org
This finding aligns with broader evidence that oxidative stress is a key factor in the pathogenesis of CVD. The major thiol/disulfide redox couple in human plasma is cysteine and its oxidized form, cystine. nih.gov An oxidized state of this plasma redox couple is associated with major risk factors for CVD, including aging and smoking. nih.gov The irreversible oxidation of cysteine to this compound represents a terminal stage of this oxidative process. The elevation of total cysteine levels, which is primarily the oxidized forms, has been linked to pathological conditions like CVD. nih.gov
| Study Focus | Key Finding | Implication | Source |
|---|---|---|---|
| High-Resolution Metabolomics in AMI Risk | Identified this compound as a novel biomarker for high acute myocardial infarction (AMI) risk. | Suggests hyperactivity of the this compound metabolic pathway is associated with high CVD risk. | clinmedjournals.org |
| Plasma Redox State and CVD Risk Factors | Oxidation of the plasma cysteine/cystine redox potential is associated with CVD risk factors. | Provides a mechanistic link between systemic oxidative stress and CVD, where this compound is an end-product. | nih.gov |
Metabolomic profiling has emerged as a powerful tool for identifying biomarkers and understanding the metabolic reprogramming that occurs in cancer cells. nih.gov Studies have implicated cysteine metabolism in the biology of several cancers. nih.gov For instance, an analysis of lung tissue found this compound to be among the metabolites that could differentiate Stage I adenocarcinoma from normal tissue. nih.gov
Research on glioblastoma, an aggressive brain tumor, identified cysteine sulfinic acid (CSA), the direct precursor to this compound, as one of the top metabolites that distinguishes glioblastoma from low-grade glioma. researchgate.netaacrjournals.org In these tumors, there is a significant accumulation of CSA. aacrjournals.org Conversely, in non-small cell lung cancer (NSCLC), particularly in tumors with mutations in the NRF2/KEAP1 pathway, the enzyme that produces CSA (cysteine dioxygenase 1, or CDO1) is often silenced. elifesciences.org This silencing appears to be a liability for the cancer cells, as it prevents the futile metabolism of cysteine into what can be wasteful or toxic byproducts, thereby preserving cysteine for the synthesis of the crucial antioxidant glutathione. elifesciences.org This highlights the context-dependent role of the cysteine oxidation pathway in different types of cancer.
| Cancer Type | Metabolite/Enzyme Status | Observed Role/Finding | Source |
|---|---|---|---|
| Glioblastoma | High accumulation of Cysteine Sulfinic Acid (CSA), the precursor to this compound. | CSA is a key metabolite differentiating glioblastoma from low-grade glioma. The pathway is active. | researchgate.netaacrjournals.org |
| Non-Small Cell Lung Cancer (NSCLC) | Preferential silencing of the enzyme Cysteine Dioxygenase 1 (CDO1). | Silencing the pathway prevents cysteine depletion and the production of toxic byproducts, promoting proliferation. | elifesciences.org |
| Lung Adenocarcinoma | This compound identified as a differential metabolite. | This compound levels differ between cancerous and normal lung tissue. | nih.gov |
| Tamoxifen-Resistant Breast Cancer | Enhanced utilization of cysteine for glutathione and taurine (B1682933) synthesis. | Resistant cells are more dependent on cysteine metabolism, making the pathway a potential therapeutic target. | researchgate.net |
This compound in Cardiovascular Diseases Research
Mechanistic Insights into this compound's Involvement in Disease Progression
The involvement of this compound in disease pathogenesis is multifaceted, stemming from its origin as a product of irreversible oxidative damage and its own biological activities.
Alteration of Protein Structure and Function: As an irreversible post-translational modification, the formation of this compound within a protein can permanently alter its three-dimensional structure. nih.gov This structural change can lead to a loss of the protein's normal function, contributing to cellular dysfunction and disease progression. nih.govtandfonline.com
Excitotoxicity in the Nervous System: In the context of neurological disorders, this compound acts as an excitotoxin. fluorideresearch.org As an analogue of the excitatory amino acid glutamate, it can bind to and activate glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.govatamanchemicals.com This leads to excessive neuronal stimulation, calcium influx, and ultimately, neuronal cell death, a key mechanism in the progression of neurodegenerative diseases. nih.govresearchgate.net
Metabolic Dysregulation: The pathway that generates this compound is deeply integrated with cellular metabolism. In glioblastoma, the accumulation of its precursor, CSA, has been shown to inhibit the enzyme pyruvate (B1213749) dehydrogenase, thereby attenuating oxidative phosphorylation. researchgate.netaacrjournals.org This represents a significant metabolic shift that can support tumor growth. In cardiovascular disease, hyperactivity of the this compound pathway is indicative of profound metabolic dysregulation linked to oxidative stress. clinmedjournals.org
Inflammatory Signaling: The broader process of cysteine oxidation is linked to pro-inflammatory signaling. nih.gov An oxidized extracellular environment, which would favor the formation of this compound, can activate pro-inflammatory pathways in vascular cells, contributing to the chronic inflammation characteristic of diseases like atherosclerosis. nih.gov
Therapeutic and Pharmacological Investigations of Cysteic Acid
Potential Therapeutic Applications of Cysteic Acid and its Derivatives
Researchers are exploring the therapeutic potential of this compound and its related compounds in several areas, leveraging their biological activities.
Neuroprotective Properties of this compound and Related Compounds
This compound and its analogs are studied for their effects on the nervous system. L-cysteic acid, being an analogue of cysteine sulfinic acid, is utilized in research on excitatory amino acids in the brain. atamanchemicals.com It acts as an agonist at several rat metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in modulating synaptic transmission and neuronal excitability. atamanchemicals.comfishersci.no The interaction of this compound with these receptors suggests its potential to influence neurological processes. Furthermore, there is strong clinical evidence for the role of cysteine-rich proteins in addressing conditions related to brain function. evereewomen.com
Role in Conditions Related to Oxidative Stress and Inflammation
This compound and related sulfur-containing amino acids are recognized for their protective roles against oxidative stress. They are involved in detoxification mechanisms that help prevent cellular damage from free radicals, making them a subject of interest for mitigating oxidative damage. this compound itself can be a marker for oxidative modifications in proteins, indicating the presence of oxidative stress. Its antioxidant properties are considered potentially beneficial in developing treatments for conditions like cancer and cardiovascular diseases. openaccesspub.org Studies have shown that cysteine supplementation can improve resistance to oxidative stress and may enhance intestine immunity by defending against inflammatory responses. frontiersin.org
This compound Derivatives as Inhibitors of Specific Enzymes
Research has shown that this compound can function as an inhibitor of certain protein phosphatases, such as CDC25B, which is a key regulator of the cell cycle. This inhibitory action suggests a potential therapeutic application in controlling cell proliferation in cancer.
This compound as an Intermediate in Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various compounds, including pharmaceuticals. google.com.naontosight.ai For instance, it can be used in the development of novel catalysts. One study reported its attachment to magnetic graphene oxide to create an efficient and reusable solid acid catalyst for synthesizing 4H-chromene derivatives, which exhibit pharmacological properties like antioxidant and anticancer activities. Additionally, a paired electrochemical method has been developed for the synthesis of L-cysteic acid and L-cysteine from L-cystine, which is noted as an environmentally friendly process. ua.es
Pharmacological Actions of this compound on Biological Systems
This compound exerts specific pharmacological actions on biological systems due to its structural properties.
Competitive Inhibition of Bacterial Aspartate:Alanine Antiporter by L-Cysteic Acid
L-Cysteic acid, as a sulfur-containing analogue of aspartate, acts as a competitive inhibitor of the bacterial aspartate:alanine antiporter (AspT). atamanchemicals.comtargetmol.comalfa-chemistry.com This transporter is responsible for the exchange of L-aspartate and L-alanine across the bacterial cell membrane. nih.gov Kinetic studies on the purified and reconstituted AspT from Tetragenococcus halophilus have demonstrated that L-cysteic acid, along with other aspartate analogs like L-cysteine sulfinic acid and D-cysteic acid, strongly and competitively inhibits the self-exchange of L-aspartate. nih.gov This inhibition is selective, with a much weaker effect on L-alanine self-exchange, suggesting that the binding sites for L-aspartate and L-alanine on the antiporter are distinct. nih.gov
Cysteic Acid in Protein Science and Post Translational Modifications
Cysteic Acid as an Oxidative Post-Translational Modification of Cysteine Residues
This compound is an amino acid formed through the irreversible oxidation of cysteine residues within a protein. researchgate.netnih.gov This process represents a significant oxidative post-translational modification (PTM), a chemical alteration to a protein after its synthesis. The formation of this compound is the final step in a progressive oxidation pathway of the cysteine's thiol group (-SH). atamanchemicals.comresearchgate.net Under conditions of oxidative stress, caused by an abundance of reactive oxygen species (ROS), a cysteine residue can first be oxidized to the more reactive and typically reversible state of sulfenic acid (-SOH). researchgate.netmdpi.com
With continued or stronger oxidizing conditions, sulfenic acid is further oxidized to sulfinic acid (-SO2H). researchgate.netmdpi.com The final, irreversible stage of this pathway is the oxidation of sulfinic acid to sulfonic acid (-SO3H), which is the side chain of this compound. researchgate.netnih.govmdpi.com This conversion is considered a marker of oxidative damage to proteins, as the modification is permanent and can lead to protein inactivation and degradation. nih.govuniprot.org The presence of this compound in proteins is often studied to understand the extent of oxidative stress and its impact on protein stability and folding. The enzyme myeloperoxidase (MPO), for instance, can produce oxidants like hypochlorous acid (HOCl) that readily oxidize cysteine's sulfhydryl group to this compound. taylorandfrancis.comresearchgate.net
Impact of this compound Formation on Protein Structure and Function
The conversion of a cysteine residue to this compound introduces significant chemical changes that can profoundly affect a protein's structure and function. The original thiol group is replaced by a much bulkier and strongly acidic sulfonic acid group, which exists as a negatively charged sulfonate (Cys-SO3⁻) at physiological pH. nih.govnih.gov
In the context of protein therapeutics, such as monoclonal antibodies, maintaining the correct disulfide bond pattern is critical for structural integrity, stability, and biological function. uwaterloo.ca Free cysteine residues can be problematic, as they can lead to the formation of incorrect, or "non-native," disulfide bonds through a process known as disulfide scrambling, particularly during production, formulation, and storage. uwaterloo.carapidnovor.com This can result in misfolded proteins, aggregation, and a loss of therapeutic efficacy. uwaterloo.carapidnovor.com
The irreversible oxidation of a cysteine residue to this compound permanently eliminates its thiol group. atamanchemicals.com Consequently, a residue modified to this compound can no longer participate in the formation of any disulfide bonds, whether native or non-native. nih.gov While this oxidation is generally viewed as a form of damage that inactivates the protein, it highlights a fundamental consequence of cysteine modification. uniprot.orgnih.gov In protein engineering, to circumvent the issues of non-native disulfide bond formation, problematic free cysteines are often deliberately replaced with other amino acids, such as serine, via site-directed mutagenesis to enhance the stability of therapeutic proteins. rapidnovor.comscribd.com The formation of this compound represents a natural, albeit often detrimental, process that achieves a similar end by chemically removing the reactive thiol.
The introduction of a this compound residue can have a significant impact on a protein's stability and its propensity to aggregate. The replacement of a relatively non-polar thiol group with a bulky, negatively charged sulfonate group alters the local electrostatic and steric environment within the protein. nih.govnih.gov This change can disrupt the intricate network of interactions that maintain the protein's native three-dimensional structure, often leading to decreased protein stability. nih.govnih.gov
Studies on various proteins have shown that oxidation of cysteine to the more stable this compound can occur at elevated temperatures, correlating with changes in protein structure. researchgate.net The formation of this compound can promote α-helical structures when located near the N-terminus of a peptide, due to favorable interactions between the negative sulfonate group and the positive end of the helix dipole. nih.gov However, this modification can also lead to misfolding and the exposure of hydrophobic regions that are normally buried within the protein's core. This exposure can increase the likelihood of intermolecular interactions, leading to protein aggregation. researchgate.netnih.gov In some cases, the increased negative surface charge from this compound formation could theoretically increase repulsion between protein molecules, thereby preventing aggregation, but the destabilizing effect on the protein's fold is often the dominant factor. nih.gov
Prevention of Non-Native Disulfide Bonds and Oxidation in Protein Therapeutics
This compound in Peptide Synthesis and Proteomics Studies
Beyond being a marker of damage, this compound is a valuable tool in synthetic peptide chemistry and proteomics for studying the effects of oxidative modifications.
To investigate the precise functional consequences of cysteine oxidation, researchers incorporate this compound into specific positions within a peptide sequence. This is achieved using solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides. For this purpose, a chemically protected version of the amino acid, Fmoc-L-cysteic acid , is used. atamanchemicals.comalfa-chemistry.com The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group on the amino end of the this compound, which prevents unwanted reactions during the step-by-step assembly of the peptide chain. nih.govchemimpex.com
The use of Fmoc-L-cysteic acid allows for the creation of synthetic peptides that mimic a state of irreversible oxidative damage. alfa-chemistry.comchemimpex.com These custom peptides are crucial for a variety of research applications, including:
Proteomics Studies : Serving as standards in mass spectrometry to identify and quantify proteins that have undergone oxidative modification in biological samples. atamanchemicals.comacs.org
Structural Biology : Aiding in the deconvolution of protein structure and function by examining how this specific modification alters peptide conformation and interactions. nih.govalfa-chemistry.com
Drug Development : Facilitating the design and study of peptide-based therapeutics where solubility or specific charge characteristics are desired. chemimpex.commedchemexpress.com
Recent methods have also been developed to generate peptides containing this compound directly on the solid phase by oxidizing a protected cysteine residue, providing another efficient route to these important research tools. nih.gov
Stereoisomers of Cysteic Acid: D Cysteic Acid Research
Biosynthesis and Occurrence of D-Cysteic Acid
Cysteic acid, or 3-sulfoalanine, is an amino acid that results from the oxidation of cysteine, where the thiol group is oxidized to a sulfonic acid group. atamanchemicals.com It exists in all domains of life, from bacteria to humans. atamanchemicals.com While much of the research has focused on the L-isomer, the D-stereoisomer, D-Cysteic Acid, has distinct biological relevance. It has been found in various organisms and its presence is not merely incidental. For instance, D-cysteinolic acid, a related aminosulfonate, is distributed across a wide range of marine life, including various algae, bacteria, and sea animals. nih.govresearchgate.net this compound itself is found in the outer fleece of sheep, where wool is exposed to environmental elements. atamanchemicals.com
The primary enzyme implicated in the oxidation of cysteine is Cysteine Dioxygenase (CDO), an iron-dependent thiol dioxygenase. nih.gov This enzyme plays a crucial role in regulating intracellular cysteine levels and catalyzes the first step in the synthesis of key cysteine metabolites like taurine (B1682933) and sulfate. nih.gov CDO catalyzes the conversion of cysteine to cysteinesulfinic acid. nih.govnih.gov While the predominant substrate for mammalian CDO is L-cysteine, D-Cysteic acid has been described as a non-proteinogenic amino acid synthesized in vivo by this same enzyme, cysteine dioxygenase (CDO). biosynth.com
Biological Significance of Endogenous D-Cysteic Acid
The biological roles of D-amino acids in mammals are an expanding field of research. While L-amino acids are the canonical building blocks of proteins, their D-enantiomers serve as important signaling molecules, particularly in the nervous system.
The precursor to D-cysteic acid, D-cysteine, plays a significant role in the developing mammalian brain. nih.gov Endogenous D-cysteine is found in high concentrations, exceeding 4 mM, in the embryonic mouse brain, with levels decreasing sharply with age. nih.govbiorxiv.org This high concentration is believed to be essential for early brain development, where D-cysteine, but not D-serine, acts to reduce the proliferation of embryonic neural progenitor cells. nih.govbiorxiv.org This suggests a critical function for D-cysteine in regulating the balance between neural cell self-renewal and differentiation. biorxiv.org As the direct oxidation product of D-cysteine, D-cysteic acid is intrinsically linked to these developmental processes. While its specific functions are still being elucidated, studies have shown that this compound (isomer not always specified) can exhibit neurotoxic properties under conditions of energy deprivation, such as hypoxia or glucose deprivation, in hippocampal slices. nih.gov This toxicity appears to be mediated, at least in part, through the activation of N-methyl-D-aspartate (NMDA) receptors. nih.gov
The concentration of endogenous D-amino acids is tightly controlled. A key enzyme in this regulation is D-amino acid oxidase (DAO), a flavoenzyme that catabolizes most D-amino acids. nih.govresearchgate.net D-cysteine is a primary substrate for DAO; it is rapidly degraded in a process that can lead to the production of hydrogen sulfide (B99878) (H₂S), another important signaling molecule. nih.govnih.govnih.gov The expression of DAO is very low in the prenatal human brain and increases significantly after birth, which corresponds with the observed decrease in D-cysteine levels. nih.gov This regulatory system underscores the importance of maintaining specific levels of D-cysteine during different developmental stages. nih.gov
D-cysteic acid itself is also a target for enzymatic regulation. Research on bovine D-aspartate oxidase (DDO), an enzyme with specificity for acidic D-amino acids, has shown that it can catalyze the oxidative deamination of D,L-cysteic acid. uniprot.org This indicates a direct pathway for the catabolism and regulation of D-cysteic acid levels in the body, preventing its accumulation and modulating its potential physiological effects. uniprot.org
Role in Neuronal Function and Early Brain Development
Therapeutic Potential of D-Cysteine and D-Cysteic Acid Derivatives
The unique roles of D-cysteine and its metabolites in the nervous system have led to investigations into their therapeutic potential for neurodegenerative diseases.
Spinocerebellar ataxias (SCAs) are a group of inherited neurodegenerative diseases characterized by progressive cerebellar ataxia, often caused by the degeneration of Purkinje cells (PCs) in the cerebellum. nih.govresearchgate.net A common pathological feature in cellular models of several types of SCA is impaired dendritic development in PCs. nih.govresearchgate.net
Research has demonstrated that D-cysteine, the precursor to D-cysteic acid, holds significant therapeutic promise for SCA. nih.gov Studies using in vitro models of SCA1, SCA3, and SCA21 found that D-cysteine treatment significantly ameliorated the impaired dendritic development of cultured Purkinje cells expressing the mutant proteins. nih.govresearchgate.net This effect is believed to be mediated through the production of hydrogen sulfide (H₂S), as D-cysteine is a better substrate for H₂S generation in the cerebellum than L-cysteine, due to the high abundance of D-amino acid oxidase (DAO) in this brain region. nih.gov
The therapeutic effects have also been validated in in vivo animal models. Long-term administration of D-cysteine to a mouse model of SCA1 was shown to inhibit the progression of motor dysfunction, prevent the reduction of the metabotropic glutamate (B1630785) receptor mGluR1, and suppress glial activation, a marker of neuroinflammation. nih.govresearchgate.netnih.gov
The following tables summarize key research findings on the therapeutic potential of D-cysteine in SCA models.
Table 1: In Vitro Research Findings
| Model System | SCA Type(s) | Key Finding | Reference(s) |
|---|---|---|---|
| Primary Cultured Purkinje Cells (AAV9-mediated protein expression) | SCA1, SCA3, SCA21 | D-cysteine (0.2 mM) significantly ameliorated impaired dendritic development. | nih.govresearchgate.net |
Table 2: In Vivo Research Findings
| Model System | SCA Type | Key Finding | Reference(s) |
|---|---|---|---|
| SCA1 Model Mice (AAV9-mediated cerebellar injection) | SCA1 | Long-term D-cysteine treatment significantly inhibited the progression of motor dysfunction. | nih.govresearchgate.net |
While direct therapeutic applications of D-cysteic acid are less explored, related compounds are being considered. For instance, patent filings have proposed using sulfonate derivatives of amino acids, such as this compound, as carriers for therapeutic agents in the treatment of neurodegenerative conditions, including spinocerebellar ataxia. google.com
Future Directions and Emerging Research Avenues for Cysteic Acid
Uncovering Novel Biological Roles and Therapeutic Opportunities
While traditionally viewed as a marker of oxidative damage, emerging research is beginning to uncover more specific and potentially functional roles for cysteic acid. openaccesspub.org Its structural similarity to other biologically important molecules suggests it may act as a modulator of various physiological processes. bas.bg
One promising area of investigation is its role in cellular signaling. openaccesspub.org Research indicates that this compound can inhibit certain protein phosphatases, such as CDC25B, which are critical for cell cycle regulation. This inhibitory action suggests a potential therapeutic avenue for controlling cell proliferation in cancer. openaccesspub.org Furthermore, its antioxidant properties present opportunities for developing drugs to treat conditions associated with oxidative stress, such as cardiovascular diseases. openaccesspub.org
The introduction of a sulfonic acid group via this compound can significantly alter the biological activity and solubility of peptides. chemimpex.com This property is being leveraged in protein engineering and the development of peptide-based therapeutics to create modified peptides with enhanced stability and functionality. chemimpex.com The ability of this compound to influence protein structure and function opens up possibilities for its use in designing novel biomolecules for therapeutic purposes. researchgate.netchemimpex.com
Advanced Analytical Techniques for Comprehensive this compound Metabolomics and Flux Analysis
The accurate and sensitive detection of this compound is crucial for understanding its biological significance. nih.gov Advanced analytical techniques are continuously being developed to facilitate comprehensive metabolomic and flux analyses.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly specific method for quantifying this compound in biological samples. Other mass spectrometry-based approaches, including gas chromatography-mass spectrometry (GC-MS), are also integral to metabolomics, allowing for the identification and quantification of a wide range of small molecules. nih.govsysrevpharm.org The development of techniques like isotope dilution mass spectrometry (IDMS) further enhances the accuracy of quantification. acs.org
Metabolic flux analysis (MFA) is a powerful tool for investigating the dynamics of metabolic pathways. nih.gov By using isotopically labeled precursors, such as ¹³C-cysteine, researchers can trace the flow of metabolites and determine the rates of various biochemical reactions, including the formation of this compound. nih.gov Untargeted metabolomic technologies, in conjunction with software like XCMS and its extension X13CMS, enable the global and unbiased tracking of isotopically labeled metabolites, which can help discover novel biochemical pathways involving this compound. acs.org
Future advancements in these analytical platforms will provide deeper insights into the metabolic fate of this compound and its role in cellular metabolism under various physiological and pathological conditions. nih.gov
Investigation of this compound's Involvement in Underexplored Disease Models and Physiological Processes
While the link between this compound and oxidative stress is established, its specific roles in many disease models and physiological processes remain underexplored. researchgate.net Expanding research into these areas could reveal novel diagnostic and therapeutic targets.
Animal models are instrumental in studying human amino acid responses and the effects of their metabolites. nih.gov Utilizing these models can help elucidate the systemic effects of elevated this compound levels and its contribution to the pathology of various diseases. For instance, rat models have been used to demonstrate that dietary this compound from keratin (B1170402) can be metabolized to glutathione (B108866) and taurine (B1682933), indicating its potential role in sulfur amino acid metabolism. nih.gov
There is growing interest in the role of D-amino acids, including D-cysteic acid, in biological systems. frontiersin.org These stereoisomers may have unique physiological functions and their interplay with the gut microbiota could influence host metabolism and immunity. frontiersin.org Investigating the presence and function of D-cysteic acid in different disease models could open up new avenues for research.
Furthermore, the irreversible nature of this compound formation makes it a potential biomarker for cumulative oxidative damage in aging and age-related diseases. researchgate.net Studying its accumulation in various tissues over time in different disease models could provide valuable insights into disease progression and pathogenesis.
Development of this compound-Based Therapeutic Agents and Diagnostic Tools
The unique chemical properties of this compound make it a promising candidate for the development of novel therapeutic agents and diagnostic tools. chemimpex.comacs.org
In the realm of therapeutics, the incorporation of this compound into drug molecules is being explored to enhance their properties. For example, modifying radiopharmaceuticals with this compound has been shown to improve their renal clearance without compromising their tumor-targeting efficacy, a significant advancement for cancer imaging and therapy. acs.org The ability of this compound to modulate the solubility and stability of peptides is also being harnessed in the development of new peptide-based drugs. chemimpex.com
As a diagnostic tool, this compound's stability makes it a reliable marker for oxidative damage. d-nb.info For instance, in the field of cultural heritage, the quantification of this compound in wool fibers from historical textiles is used as a non-invasive method to assess the extent of oxidative degradation. d-nb.infoucl.ac.ukresearchgate.net In a clinical context, elevated levels of this compound could serve as a biomarker for various diseases characterized by oxidative stress. The development of sensitive and specific biosensors for this compound could facilitate its use in routine diagnostic applications.
Future research will likely focus on designing and synthesizing novel this compound derivatives and conjugates with optimized therapeutic and diagnostic capabilities. bas.bg
Q & A
Q. What analytical methods are recommended for quantifying cysteic acid in biological samples?
this compound quantification requires techniques sensitive to sulfonic acid groups and amino acid backbones. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity and low detection limits. For example, LC-ESI-QTOF methods can distinguish this compound from structural analogs by monitoring fragmentation patterns (e.g., m/z 169.0045 for the parent ion) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C spectra, is also effective for structural validation in purified samples . Electrochemical sensors, such as this compound/graphene oxide composites, offer rapid pH-dependent emf measurements (linear range: pH 2–12), though they require calibration against standard solutions .
Q. How does this compound participate in mammalian metabolic pathways?
this compound is a key intermediate in taurine and hypotaurine metabolism. It is enzymatically converted to taurine via cysteine sulfinic acid decarboxylase (CSAD) or glutamate decarboxylase 1 (GAD1), with the latter being pH-sensitive . Its sulfonic acid group enhances solubility, making it critical in oxidative environments like the sheep fleece epidermis, where UV exposure promotes cysteine oxidation . Researchers should note that metabolic flux studies require isotopic labeling (e.g., ¹³C-cysteine) and enzyme activity assays under controlled pH (6.5–7.5) to avoid artifactual oxidation .
Advanced Research Questions
Q. How can electrochemical synthesis of this compound-modified electrodes be optimized for pH sensing?
Optimization involves cyclic voltammetry (CV) parameters and material characterization. For graphene oxide (GO)-modified electrodes:
- Electrode Preparation : Polish glassy carbon electrodes with 0.05 µm α-alumina, followed by GO deposition (3 mg/mL in THF, 10 µL aliquot) .
- Electrochemical Oxidation : Perform CV scans between –0.8 V and +2.2 V (vs. SCE) in 0.04 M HCl containing 2.5 mM L-cysteine. Ten cycles yield uniform this compound/GO films, validated via SEM for nanostructure homogeneity .
- Performance Metrics : Test emf response across pH 2–12 using Nernstian slopes (ideally 59.16 mV/pH). Interference studies (e.g., NaCl, Ca²⁺) ensure selectivity .
Q. What strategies resolve contradictions in this compound’s reactivity under varying oxidative conditions?
Conflicting data often arise from uncontrolled oxidation states or methodological variability. Key approaches include:
- Standardized Protocols : Use permanganate oxidation (0.1 M KMnO₄, pH 7.4) for reproducible cysteine-to-cysteic acid conversion, avoiding overoxidation .
- Cross-Validation : Compare HPLC-MS data with enzymatic assays (e.g., CSAD activity) to distinguish biological vs. artifactual oxidation .
- pH Control : Reactivity shifts at extremes (pH <2 or >12) may alter sulfonic acid group ionization, necessitating buffered conditions .
Q. How does cysteine oxidation to this compound influence protease cleavage specificity?
Asp-N protease cleaves N-terminally to this compound residues with 2,000-fold higher efficiency than glutamic acid . In proteomics:
- Sample Preparation : Oxidize cysteine residues with performic acid before digestion to ensure complete conversion .
- Digestion Efficiency : Validate via SDS-PAGE or MALDI-TOF to confirm cleavage sites. Unoxidized cysteine residues may resist digestion, requiring reductive alkylation as a control .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing this compound interaction studies?
- Dose-Response Models : Use nonlinear regression (e.g., Hill equation) for enzyme kinetics (CSAD/GAD1 activity) .
- Multivariate Analysis : Principal component analysis (PCA) can resolve spectral overlaps in NMR or MS datasets .
- Error Reporting : Include confidence intervals for electrochemical sensor emf measurements (±1.5 mV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
